3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride
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Overview
Description
3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride is a chemical compound with the molecular formula C12H14Cl2N2. It is a derivative of aniline, where the aniline ring is substituted with a methyl group at the 3-position and a pyridin-3-yl group at the 4-position. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Scientific Research Applications
3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as phenylalkylamines , which are organic amines where the amine group is secondary and linked on one end to a phenyl group and on the other end, to an alkyl group . These compounds often interact with various receptors and enzymes in the body.
Mode of Action
As a phenylalkylamine, it may interact with its targets through hydrogen bonding, given the presence of an amine group
Biochemical Pathways
The biochemical pathways affected by 3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride are currently unknown . Phenylalkylamines can potentially influence a variety of biochemical pathways depending on their specific targets .
Action Environment
Like many chemical compounds, its stability and efficacy could potentially be affected by factors such as temperature, ph, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride typically involves the following steps:
Nitration: The starting material, 3-methyl-4-(pyridin-3-yl)aniline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Hydrochloride Formation: The resulting amine is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization to obtain the pure dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-4-(pyridin-2-yl)aniline dihydrochloride
- 3-Methyl-4-(pyridin-4-yl)aniline dihydrochloride
- 4-Methyl-3-(pyridin-3-yl)aniline dihydrochloride
Uniqueness
3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and pyridin-3-yl groups on the aniline ring influences its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-methyl-4-pyridin-3-ylaniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.2ClH/c1-9-7-11(13)4-5-12(9)10-3-2-6-14-8-10;;/h2-8H,13H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMBWFYPWKQEOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C2=CN=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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